Pirenzepine-d8 (dihydrochloride)
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Overview
Description
Pirenzepine-d8 (dihydrochloride) is a deuterium-labeled analogue of Pirenzepine. Pirenzepine itself is a selective antagonist for the M1 muscarinic receptor (mAChR) and is used primarily in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . The deuterium labeling in Pirenzepine-d8 allows for more precise pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirenzepine-d8 involves the incorporation of deuterium atoms into the Pirenzepine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process . The reaction conditions often involve controlled environments to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of Pirenzepine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pirenzepine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pirenzepine-d8 may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Pirenzepine-d8 is used extensively in scientific research due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolism . Some of its key applications include:
Mechanism of Action
Pirenzepine-d8 exerts its effects by binding to the muscarinic acetylcholine receptor, specifically the M1 subtype . This binding inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and gastrointestinal motility . The molecular targets involved include the muscarinic acetylcholine receptor and associated G proteins, which mediate various cellular responses such as inhibition of adenylate cyclase and modulation of potassium channels .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pirenzepine-d8 include:
Telenzepine: Another selective antagonist for the M1 muscarinic receptor.
Atropine: A non-selective muscarinic receptor antagonist.
Scopolamine: Another non-selective muscarinic receptor antagonist.
Uniqueness
Pirenzepine-d8 is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and metabolic studies compared to its non-labeled counterparts . This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C19H23Cl2N5O2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride |
InChI |
InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H/i9D2,10D2,11D2,12D2;; |
InChI Key |
FFNMBRCFFADNAO-OSNULJQWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl |
Origin of Product |
United States |
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